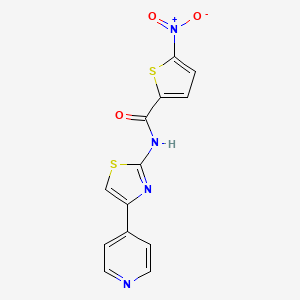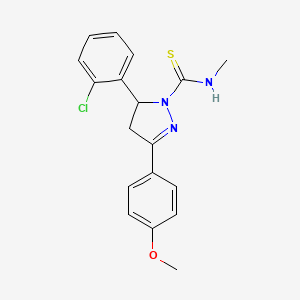
1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea, also known as TDZD-8, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. TDZD-8 has been found to inhibit glycogen synthase kinase-3 beta (GSK-3β), an enzyme involved in multiple signaling pathways, making it a promising candidate for the treatment of several diseases.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound 1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea, along with related urea derivatives, has been the focus of synthetic chemistry research aimed at developing new compounds with potential biological activities. Studies have focused on the synthesis and characterization of these compounds to explore their potential applications. For instance, urea derivatives have been synthesized through various reactions, including the condensation of benzaldehyde, ethyl acetoacetate, and urea, leading to compounds evaluated for their antioxidant activity. This emphasizes the role of such compounds in the development of new therapeutic agents with antioxidant properties (George, Sabitha, Kumar, & Ravi, 2010).
Antimicrobial and Anticancer Activities
Research into urea derivatives has also included evaluations of their antimicrobial and anticancer activities. These studies highlight the potential of urea derivatives as bases for developing new drugs with improved efficacy against various diseases. The synthesis of new pyridines and evaluation of their antibacterial and antitumor activities demonstrate the broad spectrum of biological activities these compounds can exhibit (Elewa, Abdelhamid, Hamed, & Mansour, 2021).
Antioxidant Activity
Another significant area of research for urea derivatives involves their antioxidant activity. The synthesis and evaluation of the antioxidant activity of specific urea derivatives have been conducted to determine their effectiveness in scavenging free radicals, indicating their potential in managing oxidative stress-related conditions (George, Sabitha, Kumar, & Ravi, 2010).
Molecular Docking and Anticonvulsant Activity
Moreover, urea derivatives have been studied for their anticonvulsant activity, supported by molecular docking studies. These studies suggest the importance of the chemical structure in determining the biological activity of urea derivatives, offering insights into designing more effective anticonvulsant drugs (Thakur, Deshmukh, Jha, & Kumar, 2017).
Adventitious Rooting Enhancement and Cytokinin-like Activity
Interestingly, some urea derivatives have shown to possess cytokinin-like activity and enhance adventitious rooting, highlighting their potential use in agricultural biotechnology and plant morphogenesis studies. This underscores the versatility of urea derivatives in various scientific research applications beyond pharmaceuticals (Ricci & Bertoletti, 2009).
Propriétés
IUPAC Name |
1-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-13-8-7-12(18-19-13)10-4-1-2-5-11(10)16-15(21)17-14-6-3-9-22-14/h1-9H,(H,19,20)(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXQLRRXAAAFKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-benzyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2565717.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2565719.png)




![(5-Methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2565728.png)

![N-(3,5-dimethylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2565731.png)
![2-(4-methoxyphenyl)-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2565733.png)
![4-(tert-butyl)-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2565736.png)

![Propyl 4-[7-hydroxy-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2565738.png)
